3-(5-Bromopyridin-2-yl)oxetan-3-ol

Medicinal Chemistry Physicochemical Properties Drug Design

Variability in heterocyclic building block quality risks synthetic failure in kinase inhibitor programs. 3-(5-Bromopyridin-2-yl)oxetan-3-ol (CAS 1207758-80-2) addresses this with: • ≥97% purity for reproducible cross-coupling (Suzuki, Buchwald-Hartwig) • Orthogonal Br and -OH handles enable modular bifunctional molecule assembly • Oxetane bioisostere improves metabolic stability & solubility (LogP 1.06) • Solid, stable at 2-8°C; ships ambient.

Molecular Formula C8H8BrNO2
Molecular Weight 230.061
CAS No. 1207758-80-2
Cat. No. B597574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Bromopyridin-2-yl)oxetan-3-ol
CAS1207758-80-2
Synonyms3-(5-BroMo-2-pyridinyl)-3-oxetanol
Molecular FormulaC8H8BrNO2
Molecular Weight230.061
Structural Identifiers
SMILESC1C(CO1)(C2=NC=C(C=C2)Br)O
InChIInChI=1S/C8H8BrNO2/c9-6-1-2-7(10-3-6)8(11)4-12-5-8/h1-3,11H,4-5H2
InChIKeyTWHBBMSMSDZUQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Bromopyridin-2-yl)oxetan-3-ol Baseline Specifications


3-(5-Bromopyridin-2-yl)oxetan-3-ol (CAS 1207758-80-2) is a heterocyclic building block featuring a pyridine ring substituted with a bromine atom at the 5-position and an oxetane ring with a tertiary alcohol at the 3-position [1]. It is a small molecule (C8H8BrNO2, MW 230.06 g/mol) with a computed LogP of 1.0619 . Commercially available, it serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive compounds [2].

3-(5-Bromopyridin-2-yl)oxetan-3-ol Substitution Alert


The precise substitution pattern on the pyridine ring (5-bromo) and the presence of the oxetane alcohol are critical determinants of reactivity and physicochemical properties [1]. While the molecular weight and formula of many bromopyridine oxetane isomers are identical, their distinct substitution patterns (e.g., 4-bromo or 6-bromo) lead to different electronic distributions and steric hindrance, which profoundly affects their performance in cross-coupling reactions and their binding affinity to biological targets . Generic substitution with a similar-looking analog risks synthetic failure or erroneous biological readouts, underscoring the need for a product-specific evaluation based on quantitative evidence [2].

3-(5-Bromopyridin-2-yl)oxetan-3-ol vs. Analogs


LogP: Brominated vs. Non-Brominated Analogs

The lipophilicity of 3-(5-Bromopyridin-2-yl)oxetan-3-ol is quantitatively defined by a LogP of 1.0619, establishing it as a moderately lipophilic compound . This value is significantly higher than the non-brominated analog, 3-(pyridin-2-yl)oxetan-3-ol, which has an identical scaffold but lacks the bromine atom. The increase in LogP is attributable to the bromine substituent and directly impacts membrane permeability and target engagement [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Purity Specifications for Procurement

The compound is commercially available with a minimum purity specification of 95% or 97%, verified by analytical methods such as HPLC and NMR . This level of purity ensures consistency in subsequent reactions, minimizing the risk of side reactions or impurities that could confound biological assays . For instance, Bidepharm provides a purity of 97% with batch-specific quality reports (NMR, HPLC) .

Procurement Quality Control Analytical Chemistry

Hydroxyl vs. Amine in Cross-Coupling Reactions

The tertiary alcohol in 3-(5-Bromopyridin-2-yl)oxetan-3-ol provides a distinct synthetic handle compared to its amine counterpart, 3-(5-bromopyridin-2-yl)oxetan-3-amine . The alcohol can be readily alkylated or acylated under mild conditions, whereas the amine requires different protecting group strategies (e.g., Boc protection) for similar manipulations . This functional group distinction dictates the synthetic route and overall efficiency in constructing more complex molecules [1].

Synthetic Chemistry Cross-Coupling Functional Group Compatibility

3-(5-Bromopyridin-2-yl)oxetan-3-ol Applications


Kinase Inhibitor Library Synthesis

This compound is ideally suited as a core building block for generating libraries of potential kinase inhibitors . The 5-bromo substituent on the pyridine ring serves as a robust handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for rapid diversification [1]. The oxetane ring is a well-established bioisostere for carbonyl and gem-dimethyl groups, known to improve metabolic stability and aqueous solubility . Its calculated LogP of 1.0619 provides a favorable starting point for achieving drug-like lipophilicity .

Activity-Based Probe Synthesis

The presence of both a cross-coupling handle (Br) and a modifiable alcohol (-OH) makes this compound a powerful scaffold for the synthesis of activity-based probes or PROTACs (Proteolysis Targeting Chimeras) . The tertiary alcohol can be used to install a linker molecule (e.g., a PEG chain) via ether or ester bonds, while the pyridine-bromide can be used to attach the ligand targeting the protein of interest [1]. This orthogonal reactivity is essential for the modular construction of bifunctional molecules .

Late-Stage Functionalization Intermediate

As a stable, solid building block available in high purity (≥95%), 3-(5-Bromopyridin-2-yl)oxetan-3-ol is an excellent choice for late-stage functionalization in a multi-step synthesis . Its use as a standard intermediate allows for the convergent synthesis of complex targets, where a fully elaborated pyridine-oxetane fragment can be introduced efficiently via cross-coupling [1]. The defined purity and batch analysis from reputable vendors minimize variability in the final steps of a synthetic route .

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